Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt) Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14595820
InChI: InChI=1S/C10H15N5O9P2S.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-,26?;;;/m1.../s1
SMILES:
Molecular Formula: C10H12N5Na3O9P2S
Molecular Weight: 509.21 g/mol

Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt)

CAS No.:

Cat. No.: VC14595820

Molecular Formula: C10H12N5Na3O9P2S

Molecular Weight: 509.21 g/mol

* For research use only. Not for human or veterinary use.

Rp-Adenosine-5'-O-(1-thiodiphosphate) (sodium salt) -

Specification

Molecular Formula C10H12N5Na3O9P2S
Molecular Weight 509.21 g/mol
IUPAC Name trisodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphinothioyl] phosphate
Standard InChI InChI=1S/C10H15N5O9P2S.3Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(23-10)1-22-26(21,27)24-25(18,19)20;;;/h2-4,6-7,10,16-17H,1H2,(H,21,27)(H2,11,12,13)(H2,18,19,20);;;/q;3*+1/p-3/t4-,6-,7-,10-,26?;;;/m1.../s1
Standard InChI Key SDRCOXRJFMDTTK-ILSWDDRTSA-K
Isomeric SMILES C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]
Canonical SMILES C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=S)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+]

Introduction

Chemical and Structural Properties

Molecular Composition and Stability

Rp-ADP-α-S possesses the molecular formula C10H12N5Na3O9P2S\text{C}_{10}\text{H}_{12}\text{N}_5\text{Na}_3\text{O}_9\text{P}_2\text{S} and a molecular weight of 509.21 g/mol . The sodium salt formulation enhances its solubility in aqueous solutions, making it suitable for in vitro assays. The substitution of sulfur at the α-phosphate position introduces chirality, resulting in two diastereomers: the Rp and Sp configurations. This stereochemical distinction critically influences its interactions with enzymes and receptors .

Table 1: Key Chemical Properties of Rp-ADP-α-S

PropertyValueSource
CAS No.2005478-89-5
SolubilitySoluble in water
Storage Conditions-80°C (stable for 6 months)
Purity≥95% (HPLC-validated)

The sulfur atom in Rp-ADP-α-S reduces the electronegativity of the phosphate group, altering hydrolysis kinetics and enhancing resistance to enzymatic degradation compared to ADP. This stability is particularly advantageous in long-term biochemical assays.

Synthesis and Purification

Phosphorothioate Chemistry

The synthesis of Rp-ADP-α-S employs phosphorothioate chemistry, where a sulfur atom is introduced during nucleotide phosphorylation. This process typically yields a racemic mixture of Rp and Sp diastereomers due to the tetrahedral geometry of the phosphate group . High-performance liquid chromatography (HPLC) is the primary method for resolving these isomers, with the Rp configuration exhibiting distinct retention times and elution profiles.

Analytical Characterization

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are critical for validating the structural integrity of Rp-ADP-α-S. The 31P-NMR^{31}\text{P-NMR} spectrum reveals characteristic chemical shifts for the thiophosphate moiety, while electrospray ionization (ESI)-MS confirms the molecular ion peak at m/z 509.21 .

Biological Significance and Mechanism of Action

Platelet Aggregation and Smooth Muscle Relaxation

In human platelets, Rp-ADP-α-S induces aggregation with an EC50\text{EC}_{50} of 20 µM, achieving 75% of the maximal effect observed with ADP . This partial agonist activity is attributed to its interaction with the P2Y1 purinergic receptor, which mediates calcium mobilization. Concurrently, Rp-ADP-α-S relaxes carbamoylcholine-precontracted guinea pig taenia coli strips (EC50=56 nM\text{EC}_{50} = 56 \text{ nM}), underscoring its role in smooth muscle regulation .

Table 2: Pharmacological Profile of Rp-ADP-α-S

ActivityValueModel SystemSource
Phosphorylase kinase inhibitionKi=0.53 µMK_i = 0.53 \text{ µM}In vitro assay
Platelet aggregationEC50=20 µM\text{EC}_{50} = 20 \text{ µM}Human platelets
P2Y1 receptor activationEC50=75 nM\text{EC}_{50} = 75 \text{ nM}HEK293 cells
Taenia coli relaxationEC50=56 nM\text{EC}_{50} = 56 \text{ nM}Guinea pig smooth muscle

Applications in Research

Probing Nucleotide-Dependent Pathways

Rp-ADP-α-S is widely used to study purinergic signaling, particularly in cardiovascular and neurological systems. Its resistance to hydrolysis allows real-time monitoring of G-protein-coupled receptor (GPCR) dynamics, such as P2Y1-mediated calcium flux . Researchers also utilize it to differentiate between ADP-dependent and ADP-independent pathways in platelet activation .

Structural Biology and Drug Design

The thiophosphate group serves as a heavy atom substitute in X-ray crystallography, facilitating phase determination in protein-ligand complexes. Structural insights from these studies have informed the design of P2Y1 antagonists with potential antithrombotic applications .

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